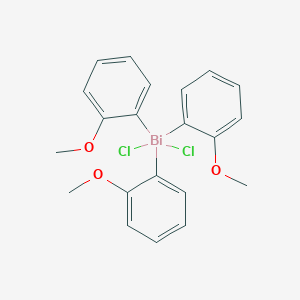
Methyl 5-chloropyridine-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-chloropyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 5-chloro-2-pyridinecarboxylate”. It has a molecular weight of 171.58 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloropyridine-2-carboxylate” is1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 5-chloropyridine-2-carboxylate” is a solid at room temperature . The compound is stored in a refrigerator .Applications De Recherche Scientifique
Pharmacology
In pharmacology, Methyl 5-chloropyridine-2-carboxylate is utilized as a building block for synthesizing various compounds. Its reactivity with other chemicals makes it a valuable precursor in the development of new drugs, particularly those that may interact with the central nervous system or serve as antiviral agents .
Organic Synthesis
This compound plays a crucial role in organic synthesis. It acts as an intermediate in the construction of complex organic molecules. Its chlorinated pyridine ring is a versatile moiety that can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Material Science
In material science, Methyl 5-chloropyridine-2-carboxylate is used to develop new materials with potential applications in electronics and nanotechnology. Its molecular structure can be incorporated into polymers or small molecules to alter electrical properties or to create novel coatings .
Agricultural Chemistry
Agricultural chemistry benefits from this compound through its use in the synthesis of pesticides and herbicides. The chloropyridine moiety is often found in molecules that exhibit biological activity against pests and weeds, making it a valuable tool for crop protection .
Biochemistry
Biochemists employ Methyl 5-chloropyridine-2-carboxylate in the study of biochemical pathways. It can be used to mimic or inhibit the action of natural biochemicals, thus helping to understand their function in living organisms .
Industrial Chemistry
Industrially, Methyl 5-chloropyridine-2-carboxylate is used in the synthesis of dyes, resins, and other chemicals that require a stable pyridine ring as part of their structure. Its reactivity allows for the creation of a wide range of industrial products .
Safety and Hazards
“Methyl 5-chloropyridine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
While the future directions of “Methyl 5-chloropyridine-2-carboxylate” are not explicitly mentioned in the search results, it’s worth noting that pyrimidine-containing compounds are being studied for their potential medicinal applications . This suggests that “Methyl 5-chloropyridine-2-carboxylate” could also be a subject of future research in medicinal chemistry.
Propriétés
IUPAC Name |
methyl 5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFLLBWCXVJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461547 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloropyridine-2-carboxylate | |
CAS RN |
132308-19-1 | |
| Record name | Methyl 5-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)


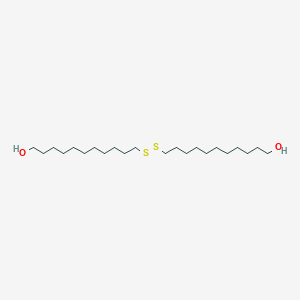

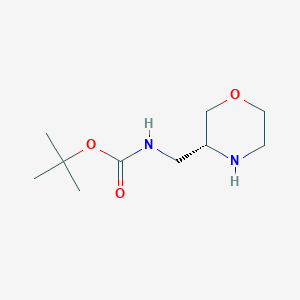
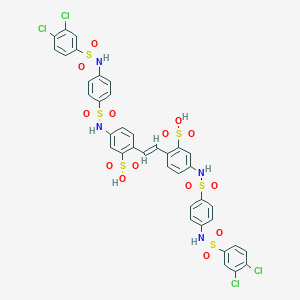
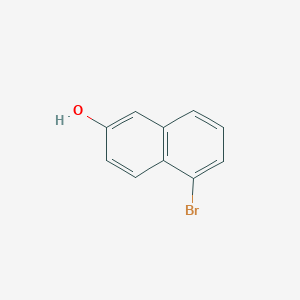
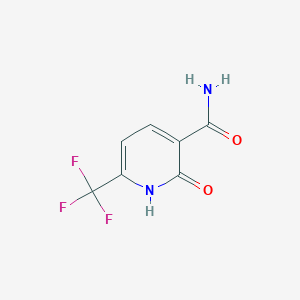
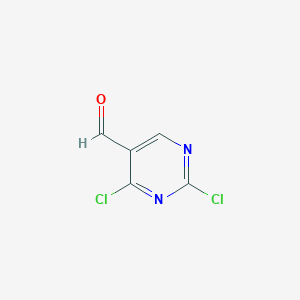
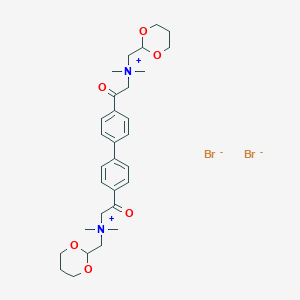
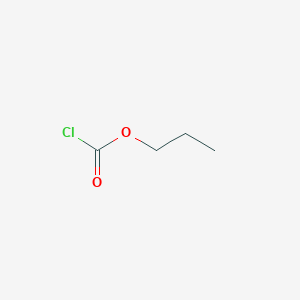
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
